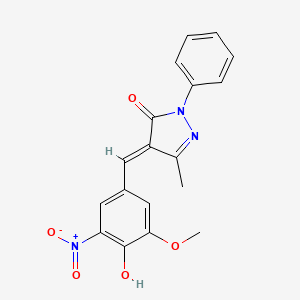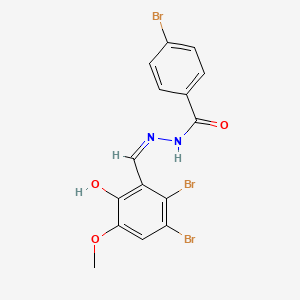![molecular formula C25H30N2O2S B6105960 1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as TBPSN, is a chemical compound that has gained interest in scientific research due to its potential as a tool in neuroscience. This compound is a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Mécanisme D'action
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine acts as a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. The GABAA receptor is a ligand-gated ion channel that allows the influx of chloride ions into the cell, leading to hyperpolarization and inhibition of neuronal activity. This compound selectively binds to the GABAA receptor and prevents the binding of the neurotransmitter GABA, thus inhibiting the receptor's function and leading to increased neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on neuronal activity, depending on the experimental system used. In brain slice preparations, this compound has been shown to increase the firing rate of neurons and enhance synaptic transmission. In vivo animal models, this compound has been shown to increase locomotor activity and induce seizures. These effects are consistent with the inhibition of the GABAA receptor, which normally leads to decreased neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several advantages as a research tool. It is a selective antagonist of the GABAA receptor, which allows researchers to study the effects of GABAA receptor inhibition without affecting other neurotransmitter systems. This compound has also been shown to have a long duration of action, which allows for sustained inhibition of the GABAA receptor. However, there are limitations to the use of this compound in lab experiments. This compound is a relatively new research tool, and its effects on different experimental systems are not well understood. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of interest is the role of the GABAA receptor in different neurological disorders, such as epilepsy and anxiety disorders. This compound may be a useful tool for studying the role of the GABAA receptor in these disorders and developing new treatments. Another area of interest is the development of new compounds that are more selective and potent than this compound. These compounds may be useful for studying the GABAA receptor in different experimental systems and may have potential as therapeutic agents. Finally, there is a need for more research on the off-target effects of this compound and other GABAA receptor antagonists to better understand their effects on neuronal activity.
In conclusion, this compound is a promising research tool for studying the GABAA receptor in the central nervous system. Its selective inhibition of the GABAA receptor allows for the study of the role of this receptor in different experimental systems. However, further research is needed to fully understand the effects of this compound and other GABAA receptor antagonists on neuronal activity and their potential as therapeutic agents.
Méthodes De Synthèse
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is synthesized through a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-naphthylmethylpiperazine in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been used as a research tool to study the role of the GABAA receptor in the central nervous system. This compound has been shown to selectively block the GABAA receptor, which allows researchers to study the effects of GABAA receptor inhibition on neuronal activity. This compound has been used in a variety of experimental systems, including in vitro brain slice preparations, in vivo animal models, and cell culture systems.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-25(2,3)22-11-13-23(14-12-22)30(28,29)27-17-15-26(16-18-27)19-21-9-6-8-20-7-4-5-10-24(20)21/h4-14H,15-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLQUORXVWRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![1-[3-(2-allyl-4-methoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6105894.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)

![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![N~4~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6105961.png)

![2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide](/img/structure/B6105965.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)